1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride
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Overview
Description
1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride is a chemical compound with the molecular formula C5H13ClN2OS. It is known for its unique structure, which includes a thiomorpholine ring substituted with an imino group and a methyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride typically involves the reaction of thiomorpholine with methylamine and an oxidizing agent. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-imino-2,2-dimethyl-1lambda6-thiomorpholin-1-one dihydrochloride: Similar structure but with an additional methyl group.
1-imino-2-ethyl-1lambda6-thiomorpholin-1-one dihydrochloride: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-imino-2-methyl-1lambda6-thiomorpholin-1-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2503209-44-5 |
---|---|
Molecular Formula |
C5H14Cl2N2OS |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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